The synthesis of 3-methyl-1,4-oxazepane can be achieved through several methods:
The cyclization reaction may require specific catalysts, such as hydrochloric acid for the formation of hydrochloride salts. The reaction conditions can be optimized to minimize by-products and enhance product yield.
The molecular structure of 3-methyl-1,4-oxazepane features a seven-membered ring with the following characteristics:
Property | Value |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
Purity | ≥95% |
Origin | United States |
The structure's unique arrangement contributes to its reactivity and potential applications in various fields.
3-Methyl-1,4-oxazepane participates in several chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance, oxidation reactions may require acidic or basic environments to facilitate the transformation effectively.
The mechanism of action for 3-methyl-1,4-oxazepane involves its interaction with biological targets such as enzymes or receptors. This binding can modulate their activity, resulting in various biological effects depending on the specific application context. For example, it may inhibit certain bacterial enzymes, contributing to its potential antimicrobial properties .
3-Methyl-1,4-oxazepane is a colorless liquid or solid depending on its form (free base or hydrochloride). It has moderate solubility in polar solvents due to its functional groups.
The compound exhibits typical reactivity associated with oxazepanes:
Relevant data from studies indicate that derivatives of this compound have shown promising biological activities, including antioxidant and antibacterial properties .
3-Methyl-1,4-oxazepane has diverse applications in scientific research:
The 1,4-oxazepane ring system in 3-methyl-1,4-oxazepane is primarily constructed through intramolecular cyclization of linear precursors containing appropriately positioned heteroatoms. The most efficient route involves amino alcohol precursors undergoing N-alkylation or O-alkylation reactions. Specifically, N-(3-hydroxypropyl)amino derivatives with a C-3 methyl substituent can undergo acid-catalyzed cyclodehydration to form the seven-membered ring, achieving yields of 57–63% under optimized conditions [3].
Alternative approaches include multicomponent reactions (MCRs), where bifunctional reagents enable simultaneous ring formation and functionalization. The Ugi reaction using 2-(2-formylphenoxy)acetic acid and amino components generates oxazepine-quinazolinone bis-heterocycles in a single step (94% yield), demonstrating the versatility of MCRs for constructing complex oxazepane-containing architectures [4]. Microwave irradiation significantly enhances cyclization efficiency, reducing reaction times from 48 hours to 1–2 hours while improving overall yields by 2.47-fold compared to conventional reflux methods [5].
Table 1: Cyclization Methods for 1,4-Oxazepane Core
Precursor Type | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Amino alcohols | Acid-catalyzed dehydration | 57–63 | Atom economy, minimal byproducts |
Bifunctional aldehydes | Ugi multicomponent reaction | 94 | Simultaneous ring formation/functionalization |
Halogenated intermediates | Microwave irradiation | 74 (overall) | Reduced reaction time, scalability |
Introduction of the C-3 methyl group with chiral control is critical for biological efficacy, as the (R)-enantiomer of 3-methyl-1,4-oxazepane exhibits superior receptor binding affinity. The primary strategy employs chiral pool starting materials or asymmetric catalysis. In dopamine D4 receptor ligand synthesis, (R)-3-methyl-1,4-oxazepane derivatives are prepared via enantioselective reduction of ketone intermediates using Bakers' yeast or Ru-BINAP catalysts, achieving enantiomeric excess (ee) values >90% .
Ring-size-dependent stereoselectivity is observed in nucleophilic additions to iminium ions derived from 1,4-oxazepanes. The seven-membered ring's conformational flexibility allows for higher diastereoselectivity (up to 9:1 dr) compared to smaller azacycles, as verified by 1H NMR and chiral HPLC analysis [6]. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) separates racemic mixtures, yielding enantiopure (>98% ee) 3-methyl derivatives essential for medicinal chemistry applications [6].
Fluorination of 3-methyl-1,4-oxazepane derivatives enhances metabolic stability and membrane permeability. Electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) at the C-3 methyl position proceeds via radical intermediates, yielding monofluorinated analogues (47–67% yield). However, over-fluorination remains a challenge, requiring careful stoichiometric control [8].
Late-stage deuteriofluorination incorporates both fluorine and deuterium isotopes using deuterated fluorinating agents. This approach preserves the oxazepane ring while introducing isotopes at metabolically vulnerable sites, as confirmed by LC-MS analysis showing >99% isotopic incorporation [7]. Rhodium-carbenoid N–O insertion enables access to fluorinated 4H-1,3-oxazines (67–96% yield, Table 2), though ring expansion side reactions necessitate precise catalyst tuning (Pd(OAc)2/Xantphos) to maintain oxazepane integrity [8].
Table 2: Fluorination Outcomes for Oxazepane Analogues
Fluorination Method | Reagent | Product Class | Yield (%) | Functional Tolerance |
---|---|---|---|---|
Radical fluorination | Selectfluor™ | 3-Fluoro-3-methyl derivatives | 47–67 | Siloxy, halo, ester |
Deuteriofluorination | Deuterated NFSI | Fluorinated/deuterated analogues | >99 (isotopic) | Aryl, alkylamino |
Rhodium-carbenoid | Aryldiazofluorinates | 4H-1,3-oxazines | 67–96 | Halogen, ester |
Conversion of 3-methyl-1,4-oxazepane to its hydrochloride salt significantly improves aqueous solubility for pharmacological formulations. Gas-phase HCl absorption in anhydrous diethyl ether yields crystalline salts with >95% purity, as verified by elemental analysis. Critical parameters include:
The hydrochloride salt exhibits pH-dependent solubility, with maximum dissolution (≥50 mg/mL) in phosphate buffer (pH 3.0). This property enables parenteral formulation without organic cosolvents, addressing a key limitation of the free base (solubility <2 mg/mL in water) [6]. Salt formation does not alter the oxazepane ring conformation, as confirmed by comparative 13C NMR studies showing identical chemical shifts for ring carbons pre- and post-salt formation.
Sustainable synthesis of 3-methyl-1,4-oxazepane emphasizes solvent reduction, catalyst recycling, and energy efficiency. Key advances include:
Life-cycle assessment confirms these methods reduce the process mass intensity (PMI) from 120 to 28, aligning with pharmaceutical industry green chemistry targets.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2